LysoTracker Blue DND-22

Description

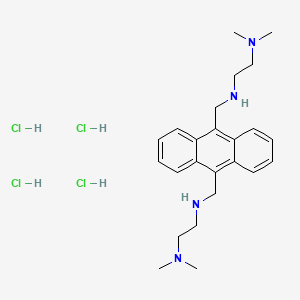

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C24H38Cl4N4 |

|---|---|

Molecular Weight |

524.4 g/mol |

IUPAC Name |

N-[[10-[[2-(dimethylamino)ethylamino]methyl]anthracen-9-yl]methyl]-N',N'-dimethylethane-1,2-diamine;tetrahydrochloride |

InChI |

InChI=1S/C24H34N4.4ClH/c1-27(2)15-13-25-17-23-19-9-5-7-11-21(19)24(18-26-14-16-28(3)4)22-12-8-6-10-20(22)23;;;;/h5-12,25-26H,13-18H2,1-4H3;4*1H |

InChI Key |

XREPHSYKOHUZPZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CNCCN(C)C.Cl.Cl.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

LysoTracker Blue DND-22: A Technical Guide to Staining Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles and applications of LysoTracker Blue DND-22, a fluorescent probe for labeling acidic organelles in live cells. This document details the mechanism of action, provides quantitative data, outlines experimental protocols, and offers insights into potential limitations and troubleshooting.

Core Principle of Staining

This compound is a cell-permeant, blue-fluorescent dye designed to selectively accumulate in acidic compartments within living cells, most notably lysosomes.[1][2] The staining mechanism is predicated on a "protonation-trapping" strategy.[3][4]

The probe consists of a fluorophore linked to a weakly basic amine group.[3][4] At the neutral pH of the cytoplasm (typically ~7.2-7.4), this amine group is only partially protonated, rendering the molecule largely uncharged and lipophilic.[3][4] This characteristic allows it to freely diffuse across the plasma membrane and other intracellular membranes.[1][2]

Upon entering an acidic organelle, such as a lysosome, where the pH is significantly lower (pH ~4.5-5.0), the weakly basic moiety of the LysoTracker probe becomes protonated.[1][2][3] This protonation results in a charged, more hydrophilic molecule that can no longer readily diffuse across the organellar membrane.[1][2] This effective "trapping" of the probe leads to its accumulation and a bright, localized fluorescent signal within the acidic organelle.[1][2]

It is important to note that while highly selective for acidic organelles, LysoTracker probes are not exclusively specific to lysosomes.[4] They can also accumulate in other acidic compartments such as late endosomes and autolysosomes.[4] Therefore, co-localization studies with specific lysosomal markers may be necessary for definitive identification.[4]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound. This data is essential for designing and interpreting fluorescence microscopy experiments.

| Property | Value | Source(s) |

| Excitation Maximum | 373 nm | [1][5][6] |

| Emission Maximum | 422 nm | [1][5][6] |

| Molecular Formula | C₂₄H₃₈Cl₄N₄ | [3][7] |

| Molecular Weight | 524.40 g/mol | [3][7] |

| Recommended Working Concentration | 50 - 100 nM | [3][4] |

| Typical Incubation Time | 15 - 90 minutes | [3][4] |

| Solvent | DMSO (Dimethyl sulfoxide) | [3][5] |

| pKa | Not Determined | [8] |

Experimental Protocols

General Staining Protocol for Live Adherent Cells

This protocol provides a general guideline for staining acidic organelles in live, adherent cells using this compound.

Materials:

-

This compound (1 mM stock solution in DMSO)

-

Complete cell culture medium

-

Phenol red-free imaging medium (optional, to reduce background fluorescence)

-

Coverslips or imaging-bottom dishes

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Seeding: Seed cells on coverslips or in imaging-bottom dishes and allow them to adhere and reach the desired confluency.

-

Prepare Staining Solution: On the day of the experiment, prepare a fresh staining solution by diluting the 1 mM this compound stock solution to a final working concentration of 50-100 nM in pre-warmed complete cell culture medium.

-

Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells at 37°C in a 5% CO₂ incubator for 30 to 90 minutes.[4] The optimal incubation time can vary depending on the cell type.[4]

-

Washing (Optional): For some applications, washing the cells with fresh, pre-warmed medium can help to reduce background fluorescence. However, be aware that a decrease in fluorescent signal and cell blebbing can sometimes be observed after washing.[3]

-

Imaging: Image the cells live using a fluorescence microscope equipped with a DAPI filter set (or other appropriate filters for the excitation and emission wavelengths of this compound). To minimize phototoxicity, use the lowest possible laser power and exposure time that provides a good signal-to-noise ratio.[9]

Protocol for Studying Autophagy

LysoTracker dyes are frequently used to monitor the process of autophagy, as the fusion of autophagosomes with lysosomes to form autolysosomes is a key step.[10][11]

Materials:

-

This compound (1 mM stock solution in DMSO)

-

Complete cell culture medium

-

Autophagy-inducing agents (e.g., rapamycin, chloroquine) or starvation medium

-

Fluorescence microscope or flow cytometer

Procedure:

-

Induce Autophagy: Treat cells with an autophagy-inducing agent or incubate them in starvation medium for the desired period.

-

Prepare Staining Solution: Towards the end of the autophagy induction period, prepare a fresh staining solution of this compound at a working concentration of 50-100 nM in pre-warmed medium.

-

Staining: Add the this compound staining solution directly to the cells and incubate for 30-60 minutes at 37°C.

-

Imaging or Flow Cytometry:

-

Microscopy: Image the cells live to observe the formation of acidic puncta, indicative of autolysosomes.

-

Flow Cytometry: Harvest the cells, wash with PBS, and resuspend in a suitable buffer for flow cytometric analysis to quantify the increase in overall fluorescence intensity.[10]

-

Mandatory Visualizations

Staining Principle of this compound

Caption: Mechanism of this compound accumulation in acidic lysosomes.

Experimental Workflow for Live-Cell Imaging

Caption: A typical experimental workflow for staining live cells with this compound.

Limitations and Troubleshooting

While this compound is a valuable tool, researchers should be aware of its limitations and potential for artifacts.

-

Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching, especially with prolonged exposure to excitation light.[1] It is advisable to use minimal laser power and exposure times during imaging.

-

Alkalizing Effect: Prolonged incubation with LysoTracker probes can potentially increase the pH of lysosomes, which may affect their function.[3][12] For pH-sensitive studies, shorter incubation times (1-5 minutes) are recommended.[3][12]

-

Nuclear Staining: At higher concentrations (above the recommended range), some users have reported non-specific nuclear staining, which can interfere with the visualization of lysosomes.[13] It is crucial to optimize the probe concentration for each cell type and experimental condition.

-

Background Fluorescence: The use of phenol red-containing culture medium can contribute to background fluorescence.[13] Using phenol red-free imaging medium is recommended to improve the signal-to-noise ratio.[13]

-

Cell Health: As with any live-cell imaging experiment, maintaining cell viability is critical. Ensure that cells are healthy and kept in an appropriate imaging buffer or medium during the experiment.[9]

-

Specificity: As mentioned earlier, LysoTracker probes label acidic organelles in general, not just lysosomes. Co-staining with other lysosome-specific markers, such as antibodies against LAMP1 or LAMP2, can provide more definitive localization.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]

- 3. bioluminor.com [bioluminor.com]

- 4. LysoTracker | AAT Bioquest [aatbio.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. omichem.com [omichem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - FR [thermofisher.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. bioline.ru [bioline.ru]

- 11. scilit.com [scilit.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. researchgate.net [researchgate.net]

LysoTracker Blue DND-22: A Technical Guide for Visualizing Acidic Organelles in Live-Cell Imaging

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LysoTracker Blue DND-22, a fluorescent probe essential for the investigation of acidic organelles in living cells. We will explore its mechanism of action, key applications in research, and detailed protocols for its use, supplemented with structured data and visual diagrams to facilitate experimental design and data interpretation.

Core Principles and Mechanism of Action

This compound is a cell-permeant fluorescent dye specifically designed to accumulate in acidic compartments of live cells, most notably lysosomes.[1][][3] Its functionality is based on a fluorophore linked to a weak base that is only partially protonated at neutral pH.[1][4] This neutral form allows the probe to freely diffuse across the plasma membrane and other cellular membranes.

Upon entering an acidic organelle, such as a lysosome where the pH is typically maintained between 4.5 and 5.0, the weakly basic moiety of this compound becomes protonated.[1][5] This protonation results in a charged, more hydrophilic molecule that is unable to readily diffuse back across the organellar membrane, leading to its accumulation and a bright, localized fluorescent signal.[1][6] This trapping mechanism provides high selectivity for acidic organelles.[4]

Key Research Applications

The unique properties of this compound make it a valuable tool in a multitude of research areas:

-

Lysosomal Dynamics and Function: The probe is widely used to study the morphology, trafficking, and integrity of lysosomes in real-time.

-

Autophagy: As a key terminal step of autophagy involves the fusion of autophagosomes with lysosomes to form autolysosomes for degradation, this compound is instrumental in monitoring this process.[1][6] Misfolded proteins and damaged organelles are targeted for lysosomal degradation through autophagy, a process crucial for cellular homeostasis.[1][6]

-

Drug Development: The probe can be used to investigate the effects of pharmaceutical compounds on lysosomal function, which is a critical aspect of drug-induced toxicity and efficacy.

-

Disease Research: Dysregulation of lysosomal function is implicated in a range of pathologies, including neurodegenerative diseases like Parkinson's disease, lysosomal storage diseases, and cancer.[5][7][8] this compound serves as a vital tool for studying these conditions.

Quantitative Data Summary

For ease of reference, the key quantitative parameters of this compound are summarized in the table below.

| Parameter | Value | Reference |

| Excitation Maximum | 373 nm | [1][5][7] |

| Emission Maximum | 422 nm | [1][5][7] |

| Recommended Working Concentration | 50 - 75 nM | [4][5][9] |

| Typical Incubation Time | 30 minutes to 2 hours | [4][9] |

| Solvent for Stock Solution | DMSO | [8] |

Experimental Protocols

Below are detailed methodologies for staining live cells with this compound. These protocols are provided as a guide and may require optimization based on cell type and experimental conditions.

Preparation of Reagents

-

Stock Solution Preparation: Allow the vial of this compound to warm to room temperature. Briefly centrifuge the vial to collect the DMSO solution at the bottom. Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.[4]

-

Working Solution Preparation: On the day of the experiment, dilute the 1 mM stock solution to a final working concentration of 50-75 nM in the appropriate cell culture medium or buffer.[4][9] It is recommended to prepare this solution fresh for each experiment.

Staining Protocol for Adherent Cells

-

Cell Seeding: Grow cells on coverslips or in culture dishes appropriate for fluorescence microscopy.

-

Staining: When cells have reached the desired confluency, remove the culture medium and add the pre-warmed (37°C) staining solution containing this compound.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO2 incubator.[4][9] The optimal incubation time can vary between cell types. For kinetic studies, shorter incubation times of 1-5 minutes may be sufficient, as prolonged incubation can potentially lead to an increase in lysosomal pH.[4]

-

Washing: After incubation, remove the staining solution and wash the cells three times with fresh, pre-warmed culture medium to remove any unbound probe.[7][8]

-

Imaging: Image the cells immediately using a fluorescence microscope equipped with a DAPI filter set or other appropriate filters for the 373/422 nm excitation/emission profile.[1]

Staining Protocol for Suspension Cells

-

Cell Harvesting: Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspension and Staining: Aspirate the supernatant and gently resuspend the cells in the pre-warmed (37°C) staining solution containing this compound.[4]

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO2 incubator.[4][9]

-

Washing: Pellet the cells by centrifugation, remove the staining solution, and resuspend the cells in fresh, pre-warmed medium. Repeat this wash step twice more.[7][8]

-

Imaging: The cells can be imaged in suspension or attached to coverslips treated with an appropriate adhesive (e.g., poly-L-lysine).

Visualizing Experimental and Logical Relationships

To further clarify the application and mechanism of this compound, the following diagrams are provided.

References

- 1. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]

- 3. amsbio.com [amsbio.com]

- 4. bioluminor.com [bioluminor.com]

- 5. LysoTracker | AAT Bioquest [aatbio.com]

- 6. Invitrogen this compound, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. tools.thermofisher.com [tools.thermofisher.com]

LysoTracker Blue DND-22: A Technical Guide to its Mechanism of Action and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core mechanism of action of LysoTracker Blue DND-22, a widely used fluorescent probe for labeling and tracking acidic organelles in live cells. The following sections detail its physicochemical properties, mechanism of accumulation, experimental protocols, and key technical data to support its effective application in cellular and molecular research.

Core Mechanism of Action: Acidotropic Accumulation

This compound is a fluorescent dye designed to selectively accumulate in cellular compartments with low internal pH, most notably lysosomes and late endosomes. Its mechanism of action is based on the principle of acidotropic accumulation, which is dictated by its chemical structure and the pH gradient between the neutral cytoplasm and the acidic lumen of these organelles.

The probe consists of a fluorophore linked to a weakly basic amine moiety.[][2][3] This design confers upon it the following key properties:

-

Membrane Permeability at Neutral pH: In the relatively neutral environment of the cytoplasm (pH ≈ 7.2-7.4), the weakly basic amine group of this compound is only partially protonated.[4][5] This allows the molecule to remain largely neutral and hydrophobic, facilitating its passive diffusion across cellular membranes, including the plasma membrane and the membranes of various organelles.[4]

-

Protonation and Trapping in Acidic Organelles: Lysosomes and late endosomes maintain a highly acidic internal environment (pH ≈ 4.5-5.0).[6] Upon entering these acidic compartments, the low pH leads to the protonation of the weakly basic amine group on the this compound molecule.[4][6]

-

Conformational Change and Entrapment: This protonation results in the acquisition of a positive charge, rendering the molecule more hydrophilic.[6] The charged and more polar form of the probe is unable to readily traverse the organellar membrane and is effectively trapped within the acidic vesicle.[6] This continuous influx and subsequent entrapment lead to a significant accumulation of the probe, resulting in bright, localized fluorescence within the target organelles.

While the specific pKa of the amine group in this compound is not publicly disclosed, it is optimized to be within a range that ensures minimal protonation at neutral pH and efficient protonation within the acidic environment of lysosomes.[2][6]

Physicochemical and Spectral Properties

A clear understanding of the quantitative properties of this compound is crucial for its effective use in fluorescence microscopy and other applications.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₈Cl₄N₄ | [5] |

| Molecular Weight | 524.403 g/mol | [5] |

| Excitation Maximum | 373 nm | [7] |

| Emission Maximum | 422 nm | [7] |

| Recommended Working Concentration | 50 - 100 nM | [6] |

| Solvent (for stock solution) | Anhydrous DMSO (typically at 1 mM) | [5] |

Experimental Protocol: Staining of Live Cells

The following is a generalized protocol for staining live cells with this compound. It is important to note that optimal conditions may vary depending on the cell type and experimental setup.

Materials:

-

This compound (1 mM stock solution in anhydrous DMSO)

-

Live cells in culture

-

Appropriate cell culture medium (e.g., IMDM with 10% FBS)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

Fluorescence microscope with a DAPI filter set or equivalent

Procedure:

-

Cell Preparation: Culture cells to the desired confluency on a suitable imaging vessel (e.g., coverslips, glass-bottom dishes).

-

Probe Preparation: Prepare a fresh working solution of this compound by diluting the 1 mM stock solution in pre-warmed cell culture medium to a final concentration of 50-100 nM.

-

Cell Staining: Remove the existing culture medium from the cells and replace it with the this compound working solution.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a 5% CO₂ incubator. The optimal incubation time can vary between cell types.

-

Washing (Optional but Recommended): To reduce background fluorescence, the loading solution can be removed and replaced with fresh pre-warmed medium. Some protocols suggest washing the cells with fresh medium. For instance, one protocol specifies washing three times with serum-free IMDM.[7]

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission wavelengths of this compound (e.g., a DAPI filter set). The stained acidic organelles should appear as distinct, bright blue fluorescent puncta within the cytoplasm.

Visualizing the Mechanism and Workflow

To further elucidate the processes described, the following diagrams have been generated using the DOT language.

Caption: Mechanism of this compound accumulation in lysosomes.

Caption: A generalized experimental workflow for staining live cells.

References

- 2. Summary of our LysoTracker and LysoSensor probes—Table 12.3 | Thermo Fisher Scientific - US [thermofisher.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. LysoTracker™ Blue DND-22, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

- 5. bioluminor.com [bioluminor.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. LysoTracker™ Blue DND-22, special packaging 20 x 50 μL | Buy Online | Invitrogen™ [thermofisher.com]

LysoTracker Blue DND-22 basic properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

LysoTracker Blue DND-22 is a fluorescent probe designed for the selective labeling and tracking of acidic organelles in living cells. As a member of the LysoTracker dye family, it is a cell-permeant compound that accumulates in cellular compartments with low internal pH, most notably lysosomes and late endosomes. Its utility in biological research is underscored by its application in studying lysosomal dynamics, trafficking, and function, which are integral to cellular processes such as autophagy, endocytosis, and cellular homeostasis. Dysregulation of lysosomal function has been implicated in a variety of diseases, including neurodegenerative disorders and cancer, making tools like this compound invaluable for researchers in these fields.[1] This guide provides a comprehensive overview of the core properties, structure, and experimental applications of this compound.

Core Properties and Structure

This compound is characterized by a fluorophore linked to a weak base. This chemical arrangement is central to its mechanism of action.[2] The probe is available commercially, typically as a solution in dimethyl sulfoxide (DMSO).

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized in the table below.

| Property | Value | Reference |

| Chemical Name | This compound | N/A |

| Molecular Formula | C₂₄H₃₈Cl₄N₄ | [N/A] |

| Molecular Weight | 524.40 g/mol | [N/A] |

| Appearance | Colorless solution | [N/A] |

| Solubility | Soluble in DMSO | [1] |

Caption: Chemical Structure of this compound.

Spectral Properties

The fluorescence characteristics of this compound are crucial for its application in fluorescence microscopy and flow cytometry.

| Spectral Property | Wavelength (nm) | Reference |

| Excitation Maximum | 373 | [1][3] |

| Emission Maximum | 422 | [1][3] |

Mechanism of Action

The selective accumulation of this compound in acidic organelles is a multi-step process driven by its chemical properties and the physiological pH gradient across cellular membranes.

Caption: Mechanism of this compound accumulation.

At neutral pH, such as in the extracellular environment and the cytosol, the weakly basic amine moiety of this compound is only partially protonated.[2][4] This allows the molecule to remain largely lipophilic and freely permeate cellular membranes.[2] Upon entering an acidic organelle like a lysosome, the lower pH leads to the protonation of the amine group.[3] This protonation increases the hydrophilicity of the probe and imparts a positive charge, which significantly reduces its ability to diffuse back across the organelle's membrane, effectively trapping it within the acidic compartment.[3]

Experimental Protocols

The following are detailed protocols for the use of this compound in common cell biology applications.

Live-Cell Staining for Fluorescence Microscopy

This protocol is a general guideline for staining adherent or suspension cells. Optimal conditions may vary depending on the cell type and experimental context.

Caption: General workflow for live-cell staining.

Materials:

-

This compound (1 mM stock in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS)

-

Adherent or suspension cells

-

Fluorescence microscope with appropriate filter sets (e.g., DAPI filter)

Procedure for Adherent Cells:

-

Cell Seeding: Plate cells on glass-bottom dishes or coverslips and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution in pre-warmed complete culture medium to a final working concentration of 50-75 nM.[5] For initial experiments, a concentration titration is recommended to determine the optimal signal-to-noise ratio.

-

Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[2] Incubation times may need to be optimized; prolonged incubation can potentially alter lysosomal pH.[2]

-

Washing (Optional): The staining solution can be replaced with fresh pre-warmed medium before imaging to reduce background fluorescence.

-

Imaging: Visualize the stained cells using a fluorescence microscope equipped with a filter set appropriate for the excitation and emission maxima of this compound (e.g., a DAPI filter set).[4]

Procedure for Suspension Cells:

-

Cell Preparation: Centrifuge the cell suspension to obtain a pellet and discard the supernatant.

-

Staining: Resuspend the cells gently in the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[2]

-

Washing: Centrifuge the cells to pellet them, remove the staining solution, and resuspend in fresh pre-warmed medium.

-

Imaging: Transfer the cells to a suitable imaging chamber and proceed with fluorescence microscopy.

Flow Cytometry Analysis

This compound can be used to quantify changes in the acidic organelle content of a cell population.[3]

Caption: Workflow for flow cytometry analysis.

Materials:

-

This compound (1 mM stock in DMSO)

-

Complete cell culture medium or FACS buffer (PBS with 1-2% FBS)

-

Suspension cells or trypsinized adherent cells

-

Flow cytometer with a UV or violet laser

Procedure:

-

Cell Preparation: Prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in complete medium or FACS buffer.

-

Staining: Add this compound to the cell suspension to a final concentration of 50-100 nM.[3]

-

Incubation: Incubate for 15-30 minutes at 37°C, protected from light.[3]

-

Washing: Pellet the cells by centrifugation and resuspend in fresh, pre-warmed medium or FACS buffer.

-

Data Acquisition: Analyze the cells on a flow cytometer equipped with a UV or violet laser for excitation and an appropriate emission filter for blue fluorescence.

-

Data Analysis: Gate on the live cell population and quantify the mean fluorescence intensity of the this compound signal.

Considerations and Limitations

While a powerful tool, the use of this compound has several important considerations.

-

Specificity: LysoTracker dyes are not exclusively specific to lysosomes and will accumulate in any acidic organelle, including late endosomes and autolysosomes.[3] For definitive lysosomal localization, co-staining with a specific lysosomal marker, such as an antibody against LAMP1 (Lysosomal-Associated Membrane Protein 1), is recommended.[3]

-

Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching, especially with prolonged exposure to excitation light.[6] Imaging parameters should be optimized to minimize light exposure.

-

Cytotoxicity: At high concentrations or with extended incubation times, LysoTracker probes can be cytotoxic and may alter the pH of acidic organelles.[2] It is crucial to use the lowest effective concentration and shortest incubation time necessary for adequate signal.

-

Signal Quantification: The fluorescence intensity of LysoTracker probes can be influenced by factors other than the number of acidic organelles, such as changes in lysosomal pH.[5] Careful experimental design and the use of appropriate controls are essential for accurate interpretation of quantitative data.

-

Nuclear Staining: Some users have reported non-specific nuclear staining, particularly at higher concentrations.[7] Optimizing the staining concentration and incubation time can help mitigate this issue.[7] The use of phenol red-free imaging medium is also recommended to reduce background fluorescence.[7]

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Weak or no signal | - Suboptimal dye concentration- Insufficient incubation time- Cell type is resistant to staining | - Increase the concentration of this compound- Increase the incubation time- Confirm cell viability and health |

| High background fluorescence | - Dye concentration is too high- Incomplete removal of staining solution- Autofluorescence from cells or medium | - Decrease the dye concentration- Wash cells thoroughly after staining- Use phenol red-free medium for imaging |

| Non-specific nuclear staining | - Dye concentration is too high | - Titrate the dye concentration to the lowest effective level- Reduce the incubation time |

| Rapid photobleaching | - Excessive exposure to excitation light | - Reduce laser power and/or exposure time- Use a more sensitive detector- Acquire images in a single Z-plane if possible |

Conclusion

This compound is a valuable tool for the study of acidic organelles in living cells. A thorough understanding of its properties, mechanism of action, and experimental considerations is essential for its effective and accurate application in research. By following detailed protocols and being mindful of the potential limitations, researchers can leverage this probe to gain significant insights into the dynamic processes involving lysosomes and other acidic compartments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bioluminor.com [bioluminor.com]

- 3. LysoTracker | AAT Bioquest [aatbio.com]

- 4. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]

- 5. tools.thermofisher.com [tools.thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

LysoTracker Blue DND-22: An In-Depth Technical Guide for Lysosome Localization in Live Cells

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LysoTracker Blue DND-22, a fluorescent probe essential for the visualization and tracking of lysosomes and other acidic organelles in living cells. This document details the probe's core properties, experimental protocols for its application, and its role in investigating critical cellular processes such as autophagy and lysosomal storage diseases.

Core Properties and Mechanism of Action

This compound is a cell-permeant, blue-fluorescent dye that selectively accumulates in acidic compartments within live cells.[1][2][3] Its mechanism of action is based on its nature as a weak base linked to a fluorophore.[2][4] In its neutral, unprotonated state, the probe can freely cross cell membranes.[2] Upon entering an acidic organelle, such as a lysosome, the weakly basic moiety is protonated. This charged state prevents the probe from readily diffusing back across the organelle membrane, leading to its accumulation and distinct staining.[2]

This accumulation in acidic organelles makes this compound a valuable tool for studying lysosomal dynamics, including their morphology, trafficking, and involvement in various cellular pathways.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and other common LysoTracker variants for comparative purposes.

Table 1: Spectral Properties of LysoTracker Dyes

| LysoTracker Variant | Excitation Maximum (nm) | Emission Maximum (nm) |

| This compound | 373 [1][5] | 422 [1][5] |

| LysoTracker Green DND-26 | 504[5] | 511[5] |

| LysoTracker Red DND-99 | 577[5] | 590[5] |

| LysoTracker Deep Red | 647[5] | 668[5] |

Table 2: Recommended Staining Conditions for this compound

| Parameter | Recommended Range | Notes |

| Working Concentration | 50 - 100 nM[5] | Optimal concentration may vary depending on cell type and experimental conditions. |

| Incubation Time | 15 - 30 minutes[5] | Fluorescence is typically detectable within 5-10 minutes.[5] For some applications, incubation can be extended up to 2 hours.[4] |

| Incubation Temperature | 37°C[1][5] | Maintain appropriate growth conditions for the specific cell type. |

Experimental Protocols

The following are detailed protocols for staining live adherent and suspension cells with this compound.

Staining of Adherent Cells

Materials:

-

This compound (1 mM stock solution in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)[6]

-

Fluorescence microscope with a DAPI filter set or equivalent for blue fluorescence detection[2]

Procedure:

-

Cell Preparation: Culture adherent cells on coverslips or in appropriate imaging dishes to the desired confluency.

-

Prepare Staining Solution: Dilute the 1 mM this compound stock solution in pre-warmed complete culture medium to a final working concentration of 50-100 nM.

-

Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 15-30 minutes at 37°C under normal cell culture conditions (e.g., 5% CO2).

-

Washing (Optional but Recommended): To reduce background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed medium or a suitable imaging buffer like HBSS before imaging.[6] Some protocols suggest washing three times with serum-free medium.[1]

-

Imaging: Visualize the stained lysosomes using a fluorescence microscope with an excitation wavelength of approximately 373 nm and an emission wavelength of approximately 422 nm.[1]

Staining of Suspension Cells

Materials:

-

This compound (1 mM stock solution in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS)

-

Centrifuge

-

Fluorescence microscope or flow cytometer

Procedure:

-

Cell Preparation: Harvest suspension cells by centrifugation to obtain a cell pellet.

-

Resuspension: Gently resuspend the cell pellet in pre-warmed complete culture medium containing this compound at a final concentration of 50-100 nM.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C under appropriate growth conditions.[4]

-

Washing: Centrifuge the stained cells to pellet them and aspirate the supernatant. Resuspend the cells in fresh, pre-warmed medium.[4]

-

Imaging: The cells can be observed directly using a fluorescence microscope or analyzed quantitatively using a flow cytometer. For microscopy, cells can be attached to coverslips treated with an adhesive like BD Cell-Tak.[4]

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]

- 3. This compound - Ruixibiotech [ruixibiotech.com]

- 4. bioluminor.com [bioluminor.com]

- 5. LysoTracker | AAT Bioquest [aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

The Cellular Journey of LysoTracker Blue DND-22: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the core mechanism by which LysoTracker Blue DND-22 enters living cells, a fundamental process underpinning its utility as a fluorescent probe for acidic organelles. By detailing the physicochemical properties, cellular uptake pathway, and providing actionable experimental protocols, this document serves as a comprehensive resource for researchers leveraging this tool in cellular analysis and drug development.

Core Mechanism of Cellular Entry: Passive Diffusion and Protonation-Based Trapping

This compound is a cell-permeable, fluorescent dye specifically designed to accumulate in acidic organelles, primarily lysosomes. Its cellular uptake is a sophisticated, yet passive, process governed by its chemical nature as a weak base linked to a hydrophobic fluorophore.

The entry mechanism can be dissected into two critical stages:

-

Passive Diffusion across the Plasma Membrane: In its neutral, unprotonated state at the physiological pH of the extracellular environment and cytoplasm (typically pH 7.2-7.4), this compound is sufficiently lipophilic to freely diffuse across the lipid bilayer of the plasma membrane. This passive transport does not require cellular energy or specific transporters.

-

Protonation and Sequestration in Acidic Organelles: Upon traversing the cytoplasm, the probe encounters the acidic microenvironment of lysosomes and late endosomes (pH ≈ 4.5-5.0). Within this acidic milieu, the weakly basic amine moieties of the LysoTracker molecule become protonated. This protonation imparts a positive charge on the molecule, rendering it hydrophilic and membrane-impermeant. Consequently, this compound is effectively trapped and accumulates within these acidic compartments, leading to the characteristic bright, punctate fluorescent staining observed in live-cell imaging.

This "acid trapping" or "protonation-based trapping" mechanism is highly selective for organelles with a low internal pH, making this compound a reliable marker for studying lysosomal biology, including their morphology, distribution, and trafficking.

Quantitative Data Summary

While extensive quantitative kinetic studies for this compound are not widely published, the following table summarizes key physicochemical and operational parameters derived from technical datasheets and scientific literature.

| Parameter | Value | Reference(s) |

| Chemical Formula | C₂₄H₃₈Cl₄N₄ | - |

| Molecular Weight | 524.40 g/mol | - |

| Excitation Maximum (Ex) | 373 nm | |

| Emission Maximum (Em) | 422 nm | |

| Typical Working Concentration | 50 - 100 nM | |

| Recommended Incubation Time | 1 - 5 minutes (for pH indication) up to 2 hours | |

| pKa | Not explicitly defined for DND-22, but LysoTracker probes are designed to have pKa values that align with the pH of late endosomes and lysosomes (pH 4.5 - 5.0). | |

| Uptake Kinetics | Qualitatively described as rapid, occurring within seconds. |

Experimental Protocols

The following are detailed methodologies for staining live cells with this compound, adapted from established protocols.

General Staining Protocol for Adherent Cells

This protocol is suitable for staining adherent cells cultured on coverslips or in glass-bottom dishes for fluorescence microscopy.

Materials:

-

This compound (e.g., from a 1 mM stock solution in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS), pre-warmed to 37°C

-

Adherent cells cultured on a suitable imaging vessel

Procedure:

-

Prepare Staining Solution: Dilute the this compound stock solution in pre-warmed complete culture medium to the desired final working concentration (typically 50-75 nM).

-

Cell Staining: Remove the culture medium from the cells and replace it with the this compound staining solution.

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator. For kinetic studies or to minimize potential lysosomal alkalization, shorter incubation times (1-5 minutes) are recommended.

-

Washing (Optional): For clearer imaging, the staining solution can be removed and replaced with fresh, pre-warmed culture medium or imaging buffer (e.g., HBSS) to reduce background fluorescence.

-

Imaging: Proceed with live-cell imaging using a fluorescence microscope equipped with a DAPI filter set (or other appropriate filters for Ex/Em of 373/422 nm).

Staining Protocol for Suspension Cells

This protocol is adapted for staining cells grown in suspension for analysis by fluorescence microscopy or flow cytometry.

Materials:

-

This compound (e.g., from a 1 mM stock solution in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS) or other suitable buffer for washing

-

Suspension cells

Procedure:

-

Cell Preparation: Centrifuge the cell suspension to obtain a cell pellet. Aspirate the supernatant.

-

Resuspend in Staining Solution: Gently resuspend the cell pellet in pre-warmed complete culture medium containing the desired final concentration of this compound (typically 50-100 nM).

-

Incubation: Incubate the cells for 30 minutes to 2 hours at 37°C.

-

Washing: Centrifuge the stained cell suspension, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or buffer.

-

Analysis: The cells are now ready for analysis by fluorescence microscopy (e.g., by mounting on a slide) or flow cytometry.

Visualizing the Cellular Uptake Pathway

The following diagrams illustrate the key processes involved in the cellular uptake and action of this compound.

Caption: Experimental workflow for staining live cells with this compound.

Caption: Mechanism of this compound accumulation in lysosomes.

LysoTracker Blue DND-22: An In-Depth Technical Guide for Identifying Acidic Organelles

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of LysoTracker Blue DND-22, a fluorescent probe essential for the investigation of acidic organelles in live cells. We will delve into its core principles, provide detailed experimental protocols, and present quantitative data to facilitate its effective application in research and drug development.

Core Principles of this compound

This compound is a cell-permeant, blue-fluorescent dye designed to selectively stain acidic compartments within living cells, most notably lysosomes.[1] Its mechanism of action is predicated on its nature as a weak base linked to a fluorophore.[1][2]

At a neutral pH, the amine group of this compound is only partially protonated, allowing the molecule to remain largely uncharged and freely diffuse across cellular membranes.[1][2] Upon encountering the acidic environment of an organelle such as a lysosome (with a pH of approximately 4.5-5.0), the weakly basic moiety becomes fully protonated.[3] This protonation results in a charged, more hydrophilic molecule that is unable to readily traverse the organellar membrane, leading to its accumulation and a concentrated fluorescent signal within the acidic compartment.[1]

This selective accumulation makes this compound a powerful tool for studying the morphology, trafficking, and function of lysosomes and other acidic organelles in a variety of cellular processes, including autophagy, endocytosis, and lysosomal storage diseases.[1][3]

Logical Relationship: Mechanism of Action

Caption: Mechanism of this compound accumulation in acidic organelles.

Quantitative Data

The following tables summarize the key quantitative parameters of this compound.

| Property | Value | Reference |

| Excitation Maximum | 373 nm | [1] |

| Emission Maximum | 422 nm | [1] |

| Recommended Working Concentration | 50 - 100 nM | [3] |

| Recommended Incubation Time | 30 minutes - 1.5 hours | [4] |

| Solvent | Anhydrous DMSO | [2] |

Table 1: Spectral and Staining Properties of this compound

| Cell Type | Adherent Cells | Suspension Cells |

| Protocol Step | Details | Details |

| Cell Seeding | Grow cells on coverslips in a petri dish with appropriate culture medium. | Centrifuge to obtain a cell pellet. |

| Probe Preparation | Dilute 1 mM stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) growth medium. | Dilute 1 mM stock solution to a final working concentration of 50-75 nM in pre-warmed (37°C) growth medium. |

| Incubation | Remove medium and add probe-containing medium. Incubate for 30 minutes to 2 hours at 37°C. | Resuspend cell pellet in probe-containing medium. Incubate for 30 minutes to 2 hours at 37°C. |

| Washing | Replace loading solution with fresh, pre-warmed medium. | Centrifuge to pellet cells, aspirate supernatant, and resuspend in fresh, pre-warmed medium. |

| Visualization | Observe using a fluorescence microscope with a DAPI filter set. | Observe using a fluorescence microscope with a DAPI filter set. |

Table 2: Recommended Staining Parameters for Different Cell Types [2]

Experimental Protocols

The following are detailed methodologies for staining live cells with this compound. It is crucial to optimize these protocols for specific cell types and experimental conditions.

Staining of Adherent Cells

Materials:

-

This compound (1 mM stock in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Cells grown on coverslips

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Preparation: Grow adherent cells on sterile glass coverslips in a petri dish until they reach the desired confluency.

-

Probe Preparation: On the day of the experiment, prepare the this compound staining solution. Dilute the 1 mM stock solution in pre-warmed complete culture medium to a final working concentration of 50-100 nM.[3] Vortex briefly to ensure thorough mixing.

-

Staining: Aspirate the culture medium from the petri dish and gently add the pre-warmed staining solution to cover the cells.

-

Incubation: Incubate the cells for 30 minutes to 1.5 hours at 37°C in a humidified incubator with 5% CO2.[4] The optimal incubation time may vary depending on the cell type.

-

Washing: Remove the staining solution and wash the cells twice with pre-warmed PBS or complete culture medium to remove any unbound probe.

-

Imaging: Mount the coverslip on a microscope slide with a drop of pre-warmed medium. Immediately visualize the stained acidic organelles using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~373 nm, Emission: ~422 nm).[1]

Staining of Suspension Cells

Materials:

-

This compound (1 mM stock in DMSO)

-

Complete cell culture medium, pre-warmed to 37°C

-

Phosphate-buffered saline (PBS), pre-warmed to 37°C

-

Suspension cells in culture

-

Centrifuge

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Cell Preparation: Transfer the desired number of suspension cells to a centrifuge tube.

-

Pelleting: Centrifuge the cells at a low speed (e.g., 200 x g) for 5 minutes to form a pellet. Carefully aspirate the supernatant.

-

Probe Preparation: Prepare the this compound staining solution by diluting the 1 mM stock in pre-warmed complete culture medium to a final working concentration of 50-100 nM.[3]

-

Staining and Incubation: Gently resuspend the cell pellet in the pre-warmed staining solution. Incubate the cells for 30 minutes to 1.5 hours at 37°C in a humidified incubator with 5% CO2.[4]

-

Washing: Centrifuge the stained cells, aspirate the staining solution, and resuspend the pellet in fresh, pre-warmed culture medium or PBS. Repeat this washing step twice.

-

Imaging: Resuspend the final cell pellet in a small volume of medium and place a drop onto a microscope slide. Cover with a coverslip and visualize immediately using a fluorescence microscope with a DAPI filter set.

Experimental Workflow: Live-Cell Staining with this compound

Caption: General experimental workflow for staining live cells.

Application in Autophagy Research

This compound is a valuable tool for monitoring the final stages of autophagy, a cellular process involving the degradation of cellular components within lysosomes. The fusion of autophagosomes with lysosomes forms autolysosomes, which are acidic and can be visualized with LysoTracker probes. An increase in the number and intensity of LysoTracker-stained puncta can indicate an induction of autophagy.

Signaling Pathway: Simplified Autophagy Induction and Lysosomal Fusion

Caption: Visualization of autophagy using this compound.

Considerations and Limitations

While this compound is a powerful tool, it is important to be aware of its limitations:

-

Specificity: LysoTracker probes stain acidic organelles in general and are not exclusively specific to lysosomes. They can also accumulate in other acidic compartments like late endosomes.

-

pH-dependent fluorescence: While the fluorescence of this compound is largely independent of pH within the acidic range of lysosomes, significant changes in lysosomal pH can potentially affect the fluorescence intensity.

-

Alkalizing Effect: Prolonged incubation with LysoTracker probes can potentially have an alkalizing effect on lysosomes, which may interfere with normal cellular processes.[2] Shorter incubation times are recommended to minimize this effect.

-

Phototoxicity: As with any fluorescent probe, prolonged exposure to excitation light can lead to phototoxicity and photobleaching. It is advisable to use the lowest possible laser power and exposure time during imaging.

Conclusion

This compound is an indispensable tool for researchers and drug development professionals for the real-time visualization of acidic organelles in live cells. Its straightforward staining protocol and bright blue fluorescence make it a versatile probe for a wide range of applications, from fundamental cell biology to the screening of compounds that modulate lysosomal function. By understanding its core principles and following optimized protocols, researchers can effectively harness the power of this compound to gain valuable insights into cellular health and disease.

References

LysoTracker Blue DND-22: A Technical Guide to its pKa and Importance in Lysosomal Staining

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles of LysoTracker Blue DND-22, a widely used fluorescent probe for labeling and tracking acidic organelles, primarily lysosomes, in live cells. We will delve into the significance of its acid dissociation constant (pKa), the mechanism of its accumulation, and provide detailed experimental protocols for its application.

Core Principles: The Role of pKa in Selective Accumulation

This compound is a cell-permeant, fluorescent dye that exhibits a profound selectivity for acidic organelles. This specificity is intrinsically linked to its chemical nature as a weak base. While the exact pKa of the proprietary this compound is not publicly disclosed, it is designed to be within a range that aligns with the acidic environment of late endosomes (pH ≈ 5.5) and lysosomes (pH ≈ 4.5-5.0).

The fundamental principle behind its mechanism of action is protonation-driven sequestration . At the neutral pH of the cytoplasm (≈ 7.2), the weakly basic amine groups of the LysoTracker molecule are largely unprotonated, rendering the molecule neutral and membrane-permeant. This allows it to freely diffuse across the cell membrane and the membranes of various organelles.

However, upon encountering an acidic compartment like the lysosome, the low pH environment leads to the protonation of the dye's amine groups. This protonation confers a positive charge to the molecule, making it membrane-impermeant and effectively trapping it within the acidic organelle. This accumulation of the fluorescent probe within lysosomes results in the bright, punctate staining pattern observed during fluorescence microscopy.

Quantitative Data Summary

For clarity and easy comparison, the key quantitative data for this compound is summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂₄H₃₈Cl₄N₄ | [1] |

| Molecular Weight | 524.40 g/mol | [1] |

| Excitation Maximum (Ex) | ~373 nm | |

| Emission Maximum (Em) | ~422 nm | |

| Optimal Working Concentration | 50 - 75 nM | [1] |

| Typical Incubation Time | 30 minutes - 2 hours | [1] |

Experimental Protocols

The following are detailed methodologies for staining adherent and suspension cells with this compound.

Staining Adherent Cells

-

Cell Culture: Plate adherent cells on sterile glass coverslips or in glass-bottom dishes and culture until they reach the desired confluency.

-

Preparation of Staining Solution:

-

Thaw the 1 mM this compound stock solution at room temperature.

-

Prepare a fresh working solution by diluting the stock solution in pre-warmed (37°C) cell culture medium to a final concentration of 50-75 nM. It is crucial to use fresh medium for optimal results.

-

-

Staining:

-

Aspirate the culture medium from the cells.

-

Add the pre-warmed staining solution to the cells, ensuring the entire surface is covered.

-

Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator. The optimal incubation time may vary depending on the cell type.

-

-

Washing (Optional): The staining is generally stable; however, for applications requiring minimal background fluorescence, the staining solution can be removed and replaced with fresh, pre-warmed culture medium before imaging.

-

Imaging: Visualize the stained lysosomes using a fluorescence microscope equipped with a DAPI filter set or other appropriate filters for the excitation and emission wavelengths of this compound (Ex/Em: ~373/422 nm).

Staining Suspension Cells

-

Cell Preparation: Centrifuge the suspension cell culture to obtain a cell pellet.

-

Resuspension and Staining:

-

Aspirate the supernatant.

-

Gently resuspend the cell pellet in pre-warmed (37°C) staining solution (50-75 nM this compound in culture medium).

-

Incubate the cells for 30 minutes to 2 hours at 37°C in a CO₂ incubator, with occasional gentle agitation to prevent settling.

-

-

Washing:

-

Centrifuge the stained cell suspension.

-

Aspirate the staining solution.

-

Resuspend the cells in fresh, pre-warmed culture medium.

-

-

Imaging: The stained cells can be imaged directly in suspension or attached to a slide for microscopy.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the key processes involved in this compound staining.

Caption: Mechanism of this compound accumulation in lysosomes.

Caption: Experimental workflow for staining live cells with this compound.

Application in Autophagy Research

A critical application of this compound is in the study of autophagy, a fundamental cellular process for the degradation and recycling of cellular components. Autophagy culminates in the fusion of autophagosomes with lysosomes to form autolysosomes, where the degradation occurs. By labeling the lysosomal compartment, this compound allows researchers to monitor changes in lysosomal morphology, number, and acidification during the induction or inhibition of autophagy. This provides valuable insights into the dynamics of this crucial cellular pathway.

References

An In-depth Technical Guide to the Storage and Handling of LysoTracker™ Blue DND-22

This guide provides comprehensive technical information for researchers, scientists, and drug development professionals on the proper storage, handling, and use of LysoTracker™ Blue DND-22 stock solution. Adherence to these protocols is crucial for ensuring the reagent's stability, performance, and the generation of reliable experimental data.

Product Information and Quantitative Data

LysoTracker™ Blue DND-22 is a fluorescent probe that selectively stains acidic organelles, primarily lysosomes, in live cells.[1][2] It is a cell-permeant weak base linked to a fluorophore.[3][4] In the neutral pH environment of the cytoplasm, the molecule is uncharged and can freely cross cellular membranes. Upon entering the acidic environment of a lysosome (pH 4.5-5.0), the probe becomes protonated and charged.[2][5] This charged form is retained within the organelle, leading to its accumulation and a bright, localized fluorescent signal.[2][5]

The key quantitative and qualitative properties of LysoTracker™ Blue DND-22 are summarized below.

| Property | Value | Source(s) |

| Excitation Maximum | ~373 nm | [1][6] |

| Emission Maximum | ~422 nm | [1][6] |

| Recommended Filter Set | DAPI | [2] |

| Typical Stock Solution | 1 mM in anhydrous DMSO | [3][6] |

| Recommended Working Conc. | 50 - 100 nM | [3][5] |

| CAS Number | 215247-93-1 | [1] |

| Molecular Formula | C₂₄H₃₄N₄·HCl | [7] |

| Molecular Weight | 415.01 g/mol | [7] |

Storage and Handling of Stock Solution

Proper storage and handling of the LysoTracker™ Blue DND-22 stock solution are critical to maintain its efficacy and prevent degradation.

2.1 Initial Receipt and Preparation The reagent is typically shipped at room temperature but should be stored long-term under frozen conditions immediately upon receipt.[1][8] It is most often supplied as a 1 mM stock solution in anhydrous dimethyl sulfoxide (DMSO).[3][6]

2.2 Long-Term Storage To ensure stability, the stock solution must be stored frozen, sealed, and protected from light and moisture.[1][3]

-

Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided to prevent degradation of the probe.[3] It is highly recommended to aliquot the stock solution into smaller, single-use volumes upon first use.

2.3 Handling Procedure When preparing to use the stock solution, follow these steps to ensure consistency and prevent contamination or degradation:

-

Warm to Room Temperature: Before opening, allow the vial to warm completely to room temperature.[3][4] This prevents atmospheric moisture from condensing inside the cold vial, which could compromise the anhydrous DMSO solvent.

-

Centrifuge: Briefly centrifuge the vial in a microcentrifuge to collect the DMSO solution at the bottom of the tube.[3][4] This ensures that the entire volume can be accurately pipetted.

Experimental Protocol: Live-Cell Staining

This section provides a detailed methodology for staining acidic lysosomes in live cells using LysoTracker™ Blue DND-22. Note that optimal conditions, such as probe concentration and incubation time, may vary depending on the cell type and experimental design.[3][4]

3.1 Reagent Preparation (Working Solution)

-

Prepare your cell culture medium or desired buffer (e.g., HBSS). Pre-warm the medium/buffer to 37°C.

-

Dilute the 1 mM LysoTracker™ Blue DND-22 stock solution to a final working concentration of 50-100 nM directly into the pre-warmed medium/buffer.[3][5] For example, to make 1 mL of 75 nM working solution, add 0.075 µL of the 1 mM stock solution to 1 mL of medium.

3.2 Staining Adherent Cells

-

Grow adherent cells on coverslips or in an appropriate cell culture vessel (e.g., multi-well plate, imaging dish).

-

Aspirate the existing culture medium from the cells.

-

Add the pre-warmed (37°C) medium containing the LysoTracker™ Blue DND-22 working solution to the cells.

-

Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[3][5] The optimal incubation time can be cell-type dependent and should be determined empirically.[5]

-

(Optional) Remove the loading solution and replace it with fresh, pre-warmed medium or buffer without the probe. This can help reduce background fluorescence.

3.3 Staining Suspension Cells

-

Transfer the cell suspension to a centrifuge tube.

-

Centrifuge the cells to form a pellet and carefully aspirate the supernatant.[3][4]

-

Gently resuspend the cell pellet in the pre-warmed (37°C) medium containing the LysoTracker™ Blue DND-22 working solution.[3][4]

-

Incubate the cells for 30 minutes to 2 hours at 37°C, protected from light.[3][5]

-

To wash, centrifuge the cells again, remove the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium or buffer.[3][4]

3.4 Imaging

-

Visualize the stained cells using a fluorescence microscope, confocal microscope, or flow cytometer.

-

Use a standard DAPI filter set or equivalent optics suitable for excitation at ~373 nm and emission detection at ~422 nm.[1][2]

Workflow and Logic Diagrams

The following diagrams illustrate the key workflows for handling and using LysoTracker™ Blue DND-22.

Safety and Disposal

Users must consult the Safety Data Sheet (SDS) for LysoTracker™ Blue DND-22 and its solvent, DMSO, before handling.[4] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All waste containing the fluorescent dye or DMSO should be disposed of according to institutional and local regulations for chemical waste.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]

- 3. bioluminor.com [bioluminor.com]

- 4. tools.thermofisher.com [tools.thermofisher.com]

- 5. LysoTracker | AAT Bioquest [aatbio.com]

- 6. cacheby.com [cacheby.com]

- 7. LysoTracker Blue DND-22;215247-93-1-陕西新研博美生物科技有限公司 [xinyanbm.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

Application Notes and Protocols for LysoTracker Blue DND-22 Live Cell Imaging

Introduction

LysoTracker Blue DND-22 is a fluorescent probe that is highly selective for acidic organelles in live cells.[1][2] As a cell-permeable dye, it consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH, allowing it to freely cross cell membranes.[1][2] Once inside the cell, the probe accumulates in acidic compartments, such as lysosomes and late endosomes, where the low pH causes the weakly basic moiety to become protonated.[1][3] This protonation traps the dye within the organelle, leading to a localized and intense blue fluorescent signal.[1] this compound is a valuable tool for investigating the morphology, trafficking, and dynamics of lysosomes in real-time, which are crucial for cellular processes including metabolism, signaling, autophagy, and degradation.[1][3]

Data Presentation

The following table summarizes the key quantitative data for the use of this compound in live cell imaging applications.

| Parameter | Value | Reference |

| Excitation Maximum | 373 nm | [3][4][5] |

| Emission Maximum | 422 nm | [3][4][5] |

| Recommended Filter Set | DAPI | [1] |

| Working Concentration | 50 - 100 nM | [3] |

| Optimal Incubation Time | 30 minutes to 1.5 hours | [3] |

| Cell Permeability | Yes | [1] |

| Fixability | No | [1] |

Experimental Protocols

This section provides detailed protocols for staining both adherent and suspension cells with this compound for live cell fluorescence microscopy.

Reagent Preparation (1 mM Stock Solution)

-

Before opening, allow the vial of this compound to warm to room temperature.

-

Briefly centrifuge the vial to ensure the DMSO solution is at the bottom.[2]

-

Prepare a 1 mM stock solution in high-quality, anhydrous dimethyl sulfoxide (DMSO).

-

Store the stock solution at -20°C, protected from light and moisture.[4]

Staining Protocol for Adherent Cells

-

Cell Culture: Grow adherent cells on sterile glass coverslips or in appropriate cell culture imaging dishes to the desired confluence.

-

Prepare Staining Solution: On the day of the experiment, dilute the 1 mM this compound stock solution to a final working concentration of 50-100 nM in your normal cell culture medium.[3] Pre-warm the staining solution to 37°C. Note: The optimal concentration may vary depending on the cell type and experimental conditions. A titration experiment is recommended to determine the ideal concentration.

-

Cell Staining: Remove the culture medium from the cells and add the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30 minutes to 1.5 hours at 37°C in a 5% CO₂ incubator.[3] Note: Prolonged incubation times (over 2 hours) may lead to cellular toxicity or disrupt lysosomal pH.[3]

-

Washing (Optional): For clearer imaging and reduced background fluorescence, you can replace the staining solution with fresh, pre-warmed imaging medium (e.g., HBSS or phenol red-free medium) just before visualization.[6]

-

Imaging: Observe the stained cells using a fluorescence microscope equipped with a filter set appropriate for DAPI (Excitation: ~373 nm, Emission: ~422 nm).[1][4] Maintain physiological conditions (37°C and 5% CO₂) during imaging for time-lapse experiments.[6]

Staining Protocol for Suspension Cells

-

Cell Culture: Grow suspension cells in the appropriate culture medium.

-

Prepare Staining Solution: Dilute the 1 mM this compound stock solution to a final working concentration of 50-100 nM in your normal cell culture medium.[3] Pre-warm the staining solution to 37°C.

-

Cell Staining: Centrifuge the cell suspension to obtain a pellet and aspirate the supernatant.[2][7] Gently resuspend the cells in the pre-warmed staining solution.

-

Incubation: Incubate the cells for 30 minutes to 1.5 hours at 37°C in a 5% CO₂ incubator.[2][3]

-

Washing: Centrifuge the incubated cells to form a pellet. Aspirate the staining solution and resuspend the cells in fresh, pre-warmed imaging medium.[2][7]

-

Imaging: Transfer the cell suspension to a suitable imaging vessel (e.g., a coverslip-bottom dish). Allow the cells to settle briefly before observing them with a fluorescence microscope using a DAPI filter set.[1]

Mandatory Visualization

The following diagram illustrates the general experimental workflow for staining live cells with this compound.

Caption: Workflow for this compound live cell staining and imaging.

References

- 1. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]

- 2. bioluminor.com [bioluminor.com]

- 3. LysoTracker | AAT Bioquest [aatbio.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Spectrum [LysoTracker Blue] | AAT Bioquest [aatbio.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. tools.thermofisher.com [tools.thermofisher.com]

Application Notes and Protocols for LysoTracker Blue DND-22 in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of LysoTracker Blue DND-22, a fluorescent dye used for staining and tracking acidic organelles, primarily lysosomes, in live cells.[1][2] This document outlines the mechanism of action, detailed experimental protocols, and data presentation guidelines to assist researchers in obtaining optimal results in fluorescence microscopy applications.

Introduction

Lysosomes are dynamic cellular organelles central to various cellular processes, including degradation of macromolecules, nutrient sensing, and cellular signaling.[3][4] Their dysfunction is implicated in a wide range of diseases, such as neurodegenerative disorders, cancer, and lysosomal storage diseases.[5][6] LysoTracker probes are fluorescent acidotropic probes that selectively accumulate in acidic organelles, offering a powerful tool for investigating lysosomal biology in living cells.[1][3] this compound is a cell-permeable dye that emits blue fluorescence and is suitable for multiplexing with other fluorescent probes.[7][8]

Mechanism of Action

This compound consists of a fluorophore linked to a weak base that is only partially protonated at neutral pH.[1][9] This allows the probe to freely diffuse across the cell membrane. Once inside the cell, the probe accumulates in acidic compartments, such as lysosomes, which maintain a low internal pH (around 4.5-5.0).[5] In this acidic environment, the weakly basic moiety of the LysoTracker probe becomes protonated. This protonation results in a charged molecule that is retained within the acidic organelle, leading to a localized and intense fluorescent signal.[4]

Caption: Mechanism of this compound accumulation in lysosomes.

Quantitative Data Summary

For optimal experimental design and data interpretation, the following table summarizes the key quantitative parameters for this compound.

| Parameter | Value | Reference(s) |

| Excitation Maximum | 373 nm | [5][6] |

| Emission Maximum | 422 nm | [5][6] |

| Recommended Filter Set | DAPI | [4][9] |

| Recommended Working Concentration | 50 - 100 nM | [5] |

| Recommended Incubation Time | 30 minutes to 1.5 hours | [5] |

| Storage of Stock Solution | -20°C or -80°C, protected from light | [6] |

Experimental Protocols

The following are detailed protocols for staining both adherent and suspension cells with this compound. Optimal conditions may vary depending on the cell type and experimental setup.

Staining Adherent Cells

Caption: Workflow for staining adherent cells with this compound.

Materials:

-

Adherent cells cultured on glass coverslips or in imaging-compatible plates

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Culture adherent cells to the desired confluency on sterile glass coverslips or in an appropriate imaging dish.

-

Prepare the this compound working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 50-100 nM.[5]

-

Remove the culture medium from the cells.

-

Add the pre-warmed this compound working solution to the cells.

-

Incubate the cells for 30 minutes to 1.5 hours at 37°C in a CO₂ incubator.[5] The optimal incubation time may need to be determined empirically for each cell type.

-

For imaging, you can either image the cells directly in the staining solution or replace it with fresh, pre-warmed medium to reduce background fluorescence.[1]

-

Visualize the stained lysosomes using a fluorescence microscope equipped with a DAPI filter set (Excitation: ~365 nm, Emission: ~445/50 nm).[9]

Staining Suspension Cells

Caption: Workflow for staining suspension cells with this compound.

Materials:

-

Suspension cells in culture

-

Complete cell culture medium

-

This compound stock solution (e.g., 1 mM in DMSO)

-

Conical tubes for centrifugation

-

Fluorescence microscope with a DAPI filter set

Procedure:

-

Harvest suspension cells by centrifugation (e.g., 300 x g for 5 minutes).

-

Aspirate the supernatant.

-

Prepare the this compound working solution by diluting the stock solution in pre-warmed (37°C) complete cell culture medium to a final concentration of 50-100 nM.[5]

-

Gently resuspend the cell pellet in the pre-warmed this compound working solution.

-

Incubate the cells for 30 minutes to 1.5 hours at 37°C in a CO₂ incubator.[5]

-

After incubation, centrifuge the cells again to pellet them.

-

Aspirate the supernatant and resuspend the cells in fresh, pre-warmed medium.[1]

-

Mount the cells on a glass slide for immediate visualization under a fluorescence microscope equipped with a DAPI filter set.

Important Considerations and Troubleshooting

-

Photostability: Like many fluorescent dyes, this compound is susceptible to photobleaching. To minimize this, use the lowest possible excitation light intensity and exposure time required to obtain a good signal. A research study on the photostability of this compound showed some degradation upon light exposure compared to a solution kept in the dark.[10]

-

Cytotoxicity: Prolonged incubation times (beyond 2 hours) or high concentrations of the dye can be toxic to cells and may disrupt the lysosomal pH gradient.[5] It is recommended to perform a concentration and time-course titration to determine the optimal staining conditions for your specific cell type and experimental duration.

-

Specificity: While LysoTracker probes are highly selective for acidic organelles, they may also accumulate in other acidic compartments such as late endosomes and autolysosomes.[5] For definitive lysosomal localization, co-staining with a lysosome-specific marker, such as an antibody against LAMP1, may be necessary.

-

Fixation: this compound is not fixable and is intended for use in live cells only.[9] Formaldehyde fixation will result in the loss of the fluorescent signal.

-

Signal Quantification: Quantifying lysosomal content by flow cytometry or fluorometry using LysoTracker dyes can be challenging as the fluorescence may only represent a small portion of the total cellular fluorescence.[1]

Applications in Research and Drug Development

This compound is a valuable tool for a variety of applications, including:

-

Studying Lysosomal Trafficking and Dynamics: Tracking the movement and fusion of lysosomes in real-time.

-

Investigating Autophagy: Monitoring the formation of autolysosomes.

-

Drug Discovery: Screening for compounds that affect lysosomal pH, function, or trafficking.[6][11]

-

Disease Research: Examining the role of lysosomal dysfunction in various pathologies.[6]

By following these detailed application notes and protocols, researchers can effectively utilize this compound to gain valuable insights into the biology of lysosomes and their role in health and disease.

References

- 1. bioluminor.com [bioluminor.com]

- 2. amsbio.com [amsbio.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Invitrogen this compound, special packaging 20 x 50 μL | Buy Online | Invitrogen™ | Fisher Scientific [fishersci.com]

- 5. LysoTracker | AAT Bioquest [aatbio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. rheniumbio.co.il [rheniumbio.co.il]

- 9. Invitrogen™ LysoTracker™ Blue DND-22, special packaging | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. file.medchemexpress.com [file.medchemexpress.com]

Application Notes and Protocols: LysoTracker Blue DND-22 for Lysosomal Staining

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using LysoTracker Blue DND-22 for the fluorescent labeling and tracking of acidic organelles, primarily lysosomes, in live cells. Adherence to the recommended protocols will facilitate accurate and reproducible results in studies of lysosomal dynamics, function, and pathology.

Introduction

This compound is a cell-permeant, fluorescent dye that selectively accumulates in acidic organelles.[1][2][3][4] It is a weak base linked to a fluorophore, which allows it to freely cross cell membranes in a neutral, unprotonated state.[1][2][3] Upon entering the acidic environment of lysosomes (pH ~4.5-5.0), the dye becomes protonated and is trapped within the organelle, leading to a bright, punctate blue fluorescence.[2][3][5] This probe is a valuable tool for investigating lysosomal trafficking, pH, and its role in various cellular processes, including autophagy and diseases such as neurodegenerative disorders and cancer.[5][6]

Quantitative Data Summary

The optimal concentration and incubation time for this compound can vary depending on the cell type and experimental conditions. The following table summarizes the key quantitative parameters for its use.

| Parameter | Recommended Range | Notes |

| Working Concentration | 50 - 100 nM | Start with 50-75 nM and optimize for your specific cell line. Higher concentrations may lead to non-specific staining, including the nucleus.[7] |

| Incubation Time | 30 minutes - 1.5 hours | Optimal signal is typically achieved within this timeframe.[5] Shorter incubation (15-30 minutes) may be sufficient for some cell types.[5] |

| Excitation Wavelength | 373 nm | Can be efficiently excited using a DAPI filter set.[2][3][6] |

| Emission Wavelength | 422 nm | [6] |

| Stock Solution Storage | -20°C or -80°C, protected from light | Avoid repeated freeze-thaw cycles.[2][6] |